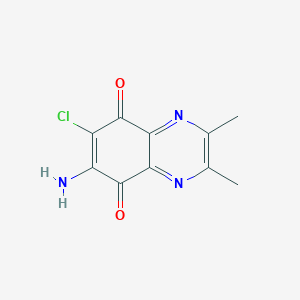
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H8ClN3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties. The presence of both amino and chloro groups in its structure makes it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and solvents is common in large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
Scientific Research Applications
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
- 6-Amino-2,3-dimethylquinoxaline-5,8-dione
- 7-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Amino-7-chloroquinoxaline-5,8-dione
Comparison: Compared to its similar compounds, 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione stands out due to the presence of both amino and chloro groups, which enhance its reactivity and versatility in chemical reactions. This unique combination of functional groups allows for the synthesis of a broader range of derivatives with diverse pharmacological properties .
Properties
CAS No. |
7697-91-8 |
|---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H8ClN3O2/c1-3-4(2)14-8-7(13-3)9(15)5(11)6(12)10(8)16/h12H2,1-2H3 |
InChI Key |
IFUHLPIJPZVJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C(=C(C2=O)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)


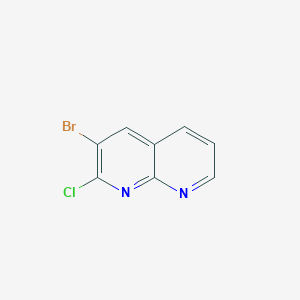

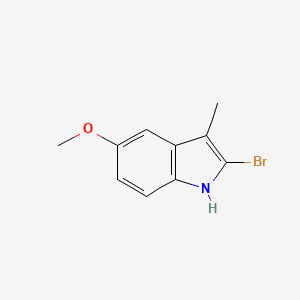
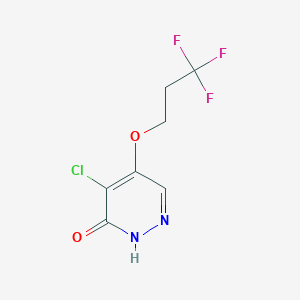

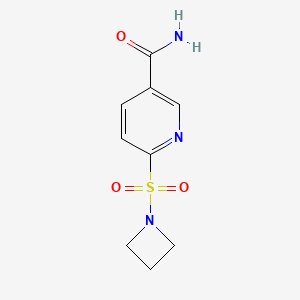
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
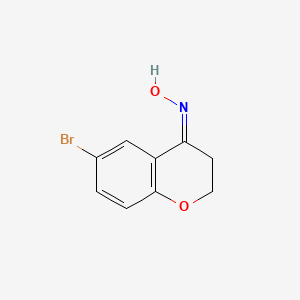


![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
